molecular formula C18H12ClN3O B2631774 3-(2-chlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carbonitrile CAS No. 320424-89-3

3-(2-chlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carbonitrile

Cat. No.: B2631774
CAS No.: 320424-89-3
M. Wt: 321.76
InChI Key: WODXGKCBCSOKBP-ZHACJKMWSA-N
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Description

3-(2-chlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carbonitrile typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-chlorophenyl group: This step may involve a substitution reaction using a chlorinated aromatic compound.

    Formation of the ethenyl linkage: This can be done through a Wittig reaction or a similar olefination process.

    Attachment of the phenylamino group: This step may involve a nucleophilic substitution or addition reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxamide
  • 3-(2-chlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-methyl
  • 3-(2-chlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-ethyl

Uniqueness

3-(2-chlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carbonitrile is unique due to its specific structural features, such as the presence of the 2-chlorophenyl group and the ethenyl linkage. These features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-[(E)-2-anilinoethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O/c19-16-9-5-4-8-14(16)18-15(12-20)17(23-22-18)10-11-21-13-6-2-1-3-7-13/h1-11,21H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODXGKCBCSOKBP-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=CC2=C(C(=NO2)C3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C/C2=C(C(=NO2)C3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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